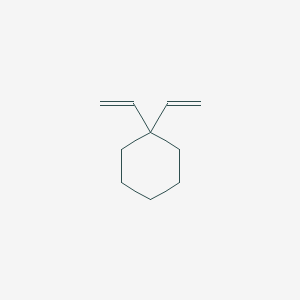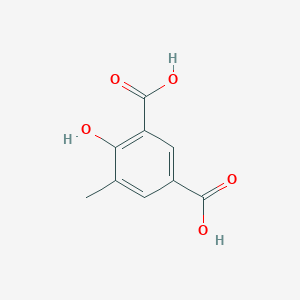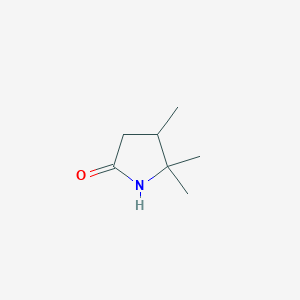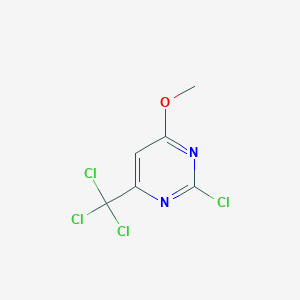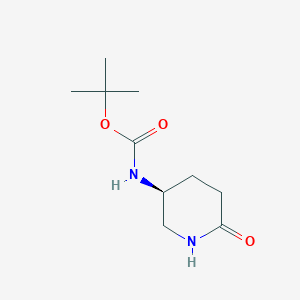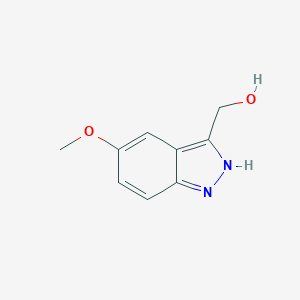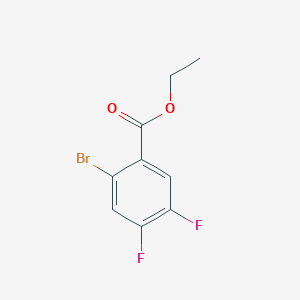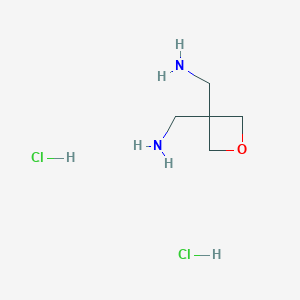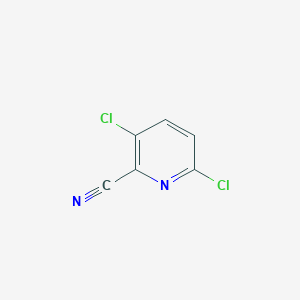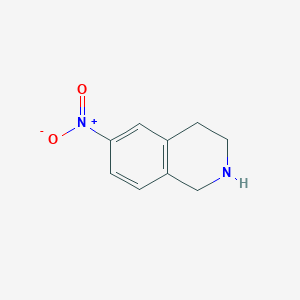
6-硝基-1,2,3,4-四氢异喹啉
描述
6-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound used for the preparation of (isoquinolinylsulfonyl)benzoic acids .
Molecular Structure Analysis
The molecular structure of 6-Nitro-1,2,3,4-tetrahydroisoquinoline can be found in various databases. The molecular formula is C9H10N2O2 .Chemical Reactions Analysis
The chemical reactions involving 6-Nitro-1,2,3,4-tetrahydroisoquinoline have been studied in various contexts. For instance, it has been used in the synthesis of (isoquinolinylsulfonyl)benzoic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Nitro-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 178.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .科学研究应用
药物化学中的合成和评价
- 已合成并评估了6-硝基-1,2,3,4-四氢异喹啉的新型位置异构体,作为es核苷转运体的配体。这些化合物表现出不同的结合能力,表明在开发以转运体为靶点的疗法方面具有潜在应用(Zhengxiang Zhu, J. Furr, J. Buolamwini, 2003)。
位置选择性硝化研究
- 进行了关于四氢喹啉的位置选择性硝化的研究,包括6-硝基-1,2,3,4-四氢异喹啉。这项研究提供了实现选择性硝化的见解,对合成具有潜在药理应用的特定衍生物至关重要(Alessandra Cordeiro, J. Shaw, J. O'Brien, F. Blanco, I. Rozas, 2011)。
化学转化研究
- 研究表明,包括6-硝基-1,2,3,4-四氢异喹啉衍生物在内的N-亚硝基-1,2,3,4-四氢异喹啉可以转化为3,4-二氢异喹啉,展示了这些化合物在化学合成中的多功能性(K. Sakane, K. Terayama, E. Haruki, Y. Otsuji, E. Imoto, 1974)。
催化和连续流加工
- 6-硝基-1,2,3,4-四氢异喹啉已在铁催化的氧化氮-曼尼希反应中在连续流条件下使用,展示了其在过程强化和催化中的实用性(M. Brzozowski, José A. Forni, G. Paul Savage, A. Polyzos, 2015)。
光催化应用
- 已探索了使用6-硝基-1,2,3,4-四氢异喹啉衍生物进行可见光诱导的光催化过程,用于合成复杂的有机化合物,表明其在绿色化学和光催化中的作用(Fabian Rusch, Lisa-Natascha Unkel, D. Alpers, F. Hoffmann, M. Brasholz, 2015)。
生物还原底物合成
- 合成的化合物如6-硝基-1,2,3,4-四氢异喹啉已被评估为NAD(P)H:喹啉氧化还原酶1等酶的生物还原底物,突显了它们在生物化学和药理研究中的潜力(P. Burke, L. Wong, T. C. Jenkins, R. Knox, S. Stanforth, 2011)。
对映选择性合成
- 已实现了6-硝基-1,2,3,4-四氢异喹啉衍生物的对映选择性合成,这对于开发手性药物和其他对映纯化合物至关重要(D. Gruzdev, G. Levit, M. Kodess, V. Krasnov, 2012)。
配位化合物和催化
- 基于6-硝基-1,2,3,4-四氢异喹啉衍生物的配位化合物已被合成并用于催化活性测试,显示了它们在材料科学和催化中的适用性(P. Jansa, V. Macháček, P. Nachtigall, V. Wsól, M. Svobodová, 2007)。
安全和危害
未来方向
属性
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZGPBWVRKFMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940077 | |
| Record name | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
186390-77-2 | |
| Record name | 1,2,3,4-Tetrahydro-6-nitroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186390-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


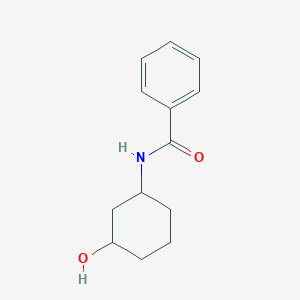
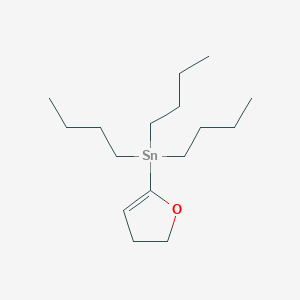
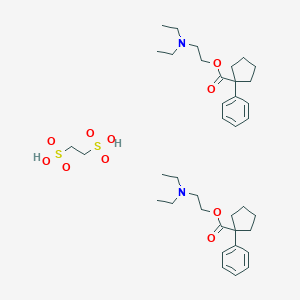
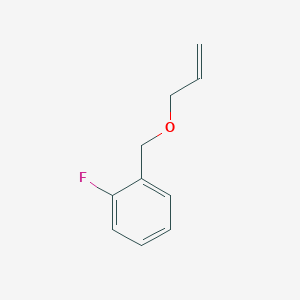
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)
